Molecular Weight and sp³ Character Differentiation vs. Des-Methyl Analog
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (MW 156.18; C₇H₁₂N₂O₂) carries an additional methyl group at the N8 position compared to its des-methyl analog 5-oxa-2,8-diazaspiro[3.5]nonan-7-one (MW 142.16; C₆H₁₀N₂O₂), increasing molecular weight and the fraction of sp³-hybridized carbons (Fsp³ = 0.57 vs. 0.50 for the des-methyl analog) . This N-methyl substitution elevates calculated lipophilicity (clogP) and reduces the number of H-bond donors by one, consistent with established medicinal chemistry principles for modulating permeability and metabolic stability [1].
| Evidence Dimension | Molecular weight and Fsp³ (fraction sp³ carbons) |
|---|---|
| Target Compound Data | MW 156.18 g/mol; Fsp³ = 0.57 (4/7 sp³ carbons); 1 H-bond donor |
| Comparator Or Baseline | 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1363382-38-0): MW 142.16 g/mol; Fsp³ = 0.50 (3/6 sp³ carbons); 2 H-bond donors |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔFsp³ = +0.07; ΔHBD = -1 |
| Conditions | Calculated from molecular formula and SMILES; in silico assessment |
Why This Matters
Higher Fsp³ and reduced H-bond donor count are correlated with improved membrane permeability and oral bioavailability in drug discovery programs, making the N-methylated scaffold a more attractive starting point for lead optimization than the des-methyl analog.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. DOI: 10.1021/jm901241e. View Source
